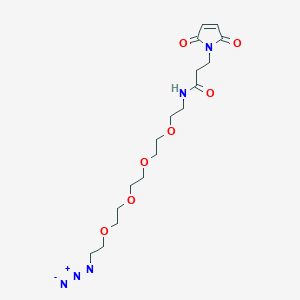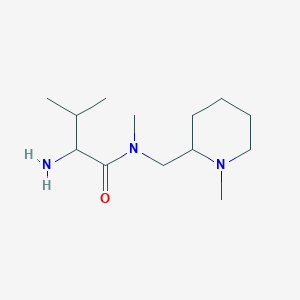
Mal-PEG4-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-PEG4-azide, also known as Maleimide-PEG4-azide, is a heterobifunctional crosslinker that contains a maleimide group and an azide group connected by a polyethylene glycol (PEG) spacer. This compound is widely used in bioconjugation and click chemistry applications due to its ability to react with thiol groups and azide groups, forming stable linkages.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG4-azide typically involves the following steps:
Synthesis of Maleimide-PEG4: The maleimide group is introduced to the PEG4 spacer through a reaction with maleic anhydride. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction.
Introduction of Azide Group: The azide group is introduced to the PEG4 spacer through a reaction with sodium azide. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure consistency and safety. The final product is purified using techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG4-azide undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Click Chemistry: Common reagents include copper sulfate and sodium ascorbate. The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Thiol-Maleimide Reaction: Common reagents include thiol-containing compounds such as cysteine or glutathione. The reaction is typically carried out in a buffer solution at neutral pH.
Major Products
Click Chemistry: The major product is a triazole-linked conjugate.
Thiol-Maleimide Reaction: The major product is a thioether-linked conjugate.
Aplicaciones Científicas De Investigación
Mal-PEG4-azide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Used for labeling and modifying biomolecules such as proteins, peptides, and nucleic acids.
Medicine: Used in the development of drug delivery systems and diagnostic tools.
Industry: Used in the production of bioconjugates and functionalized materials for various applications.
Mecanismo De Acción
The mechanism of action of Mal-PEG4-azide involves its ability to form stable linkages with thiol and azide groups. The maleimide group reacts with thiol groups to form thioether bonds, while the azide group participates in click chemistry reactions to form triazole linkages. These reactions are highly specific and efficient, making this compound a valuable tool in bioconjugation and chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
NHS-PEG4-azide: An amine-reactive compound that reacts with primary amines to form covalent bonds.
Azido-PEG4-acid: Contains an azide group and a carboxylic acid group, used in click chemistry and bioconjugation.
Azido-PEG4-NHS ester: Contains an azide group and an N-hydroxysuccinimide ester group, used for amine-reactive conjugation.
Uniqueness of Mal-PEG4-azide
This compound is unique due to its dual reactivity towards thiol and azide groups, allowing for versatile applications in bioconjugation and chemical synthesis. Its PEG spacer provides flexibility and solubility, making it suitable for use in various biological and chemical environments.
Propiedades
Fórmula molecular |
C17H27N5O7 |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C17H27N5O7/c18-21-20-5-8-27-10-12-29-14-13-28-11-9-26-7-4-19-15(23)3-6-22-16(24)1-2-17(22)25/h1-2H,3-14H2,(H,19,23) |
Clave InChI |
KBPSETNZFSEOQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-2)a-Gal1Ac3Ac4Ac6Ac](/img/structure/B14797523.png)




![1-[1-(4-Methoxyphenyl)ethyl]-4-propanoylpyrrolidin-2-one](/img/structure/B14797550.png)
![5-Cyano-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B14797565.png)
![1-(2-ethoxyethyl)-7-[(4-methylpyridin-2-yl)methyl]-N-methylsulfonyl-5-(propylamino)pyrazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B14797571.png)


![2-[2-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B14797581.png)

![3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-(hydroxyimino)-1-piperidinyl]-8-methoxy-4-oxo-](/img/structure/B14797592.png)

